molecular formula C5H11Cl2N B2984071 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2309468-85-5

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2984071
CAS No.: 2309468-85-5
M. Wt: 156.05
InChI Key: GSNOZJYUTITFDD-BPNVWSNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a hydrochloride salt form of 3-(chloromethyl)cyclobutan-1-amine, which is a cyclobutane derivative. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves several steps. One common synthetic route includes the chloromethylation of cyclobutan-1-amine. The reaction conditions often involve the use of chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclobutanone derivatives or reduction to form cyclobutan-1-amine derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    3-(Bromomethyl)cyclobutan-1-amine;hydrobromide: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Iodomethyl)cyclobutan-1-amine;hydroiodide: Similar structure but with an iodomethyl group instead of a chloromethyl group.

    Cyclobutan-1-amine derivatives: Various derivatives with different substituents on the cyclobutane ring.

The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, which can be exploited in various chemical and biological applications .

Properties

IUPAC Name

3-(chloromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOZJYUTITFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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